molecular formula C13H15N3O2S B6034285 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B6034285
M. Wt: 277.34 g/mol
InChI Key: QTMLONYSBLBCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation has been linked to beneficial effects in various disease states, such as diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. This activation results in the phosphorylation of downstream targets, which leads to the inhibition of anabolic pathways and the activation of catabolic pathways, ultimately leading to increased energy production.
Biochemical and Physiological Effects
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have several biochemical and physiological effects, including increased glucose uptake, improved insulin sensitivity, inhibition of tumor growth, induction of apoptosis, protection against neuronal damage, and improvement in cognitive function.

Advantages and Limitations for Lab Experiments

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments, including its high potency and specificity for AMPK activation, as well as its ability to cross the blood-brain barrier. However, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide also has limitations, including its short half-life and the potential for off-target effects.

Future Directions

There are several future directions for the study of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, including the development of more potent and selective AMPK activators, the investigation of its effects on other disease models, such as cardiovascular disease and obesity, and the exploration of its potential as a therapeutic agent in humans.
Conclusion
In conclusion, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a small molecule activator of AMPK that has been extensively studied for its beneficial effects in various disease models. Its mechanism of action involves the activation of AMPK, which leads to increased energy production and the inhibition of anabolic pathways. 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments, but also has limitations. There are several future directions for the study of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, which may lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves several steps, including the condensation of 2-amino-5-ethylthiadiazole with ethyl chloroacetate, followed by the reaction with 4-bromoaniline to form the intermediate compound. This intermediate is then coupled with ethyl 2-oxo-2-phenylacetate to give the final product, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide.

Scientific Research Applications

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied in various disease models, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-11-15-16-13(19-11)14-12(17)9-6-5-7-10(8-9)18-4-2/h5-8H,3-4H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMLONYSBLBCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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